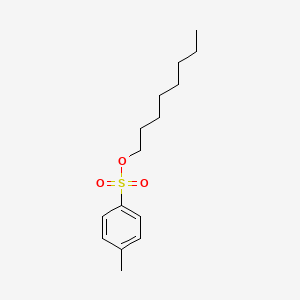
Octyl 4-methylbenzenesulfonate
Overview
Description
Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound with the molecular formula C15H24O3S and a molecular weight of 284.42 g/mol. It is commonly used as an external antibacterial agent due to its high uptake in the outermost layer of the skin and mucous membranes of the mouth and vagina.
Mechanism of Action
Target of Action
Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound that is used as an external antibacterial agent . It has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina . .
Pharmacokinetics
It has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina , suggesting that it may be well-absorbed in these areas
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl 4-methylbenzenesulfonate can be synthesized through the sulfonation of 4-methylbenzene with sulfuric acid, followed by the subsequent reaction with octanol under specific conditions such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 4-methylbenzene with sulfur trioxide to form 4-methylbenzenesulfonic acid, which is then esterified with octanol.
Chemical Reactions Analysis
Types of Reactions: Octyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Common reagents include halogens and strong acids.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in alcohols and alkanes.
Substitution: Leads to the formation of halogenated derivatives and sulfonated products.
Scientific Research Applications
Chemistry: Octyl 4-methylbenzenesulfonate is used as a surfactant and emulsifier in various chemical processes, enhancing the solubility of hydrophobic compounds in aqueous solutions.
Biology: In biological research, it serves as a tool for studying membrane permeability and interactions with cell membranes.
Medicine: The compound is utilized in topical formulations for its antibacterial properties, making it valuable in treating skin infections and maintaining hygiene in medical settings.
Industry: this compound finds applications in the cosmetics and personal care industry, where it is used in products like creams, lotions, and shampoos.
Comparison with Similar Compounds
Dodecyl 4-methylbenzenesulfonate: A longer-chain analog with similar antibacterial properties.
Cetyl 4-methylbenzenesulfonate: Another long-chain sulfonate used in similar applications.
Uniqueness: Octyl 4-methylbenzenesulfonate stands out due to its optimal balance of hydrophobicity and antibacterial efficacy, making it particularly effective in topical applications.
Properties
IUPAC Name |
octyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJBZLAANNIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344766 | |
| Record name | n-Octyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-35-4 | |
| Record name | n-Octyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


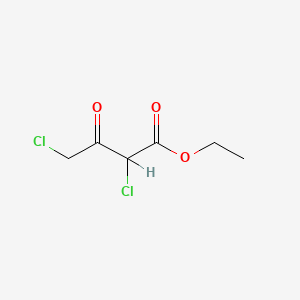
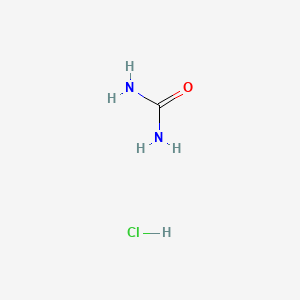
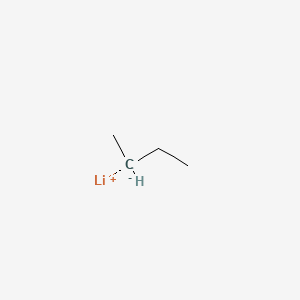
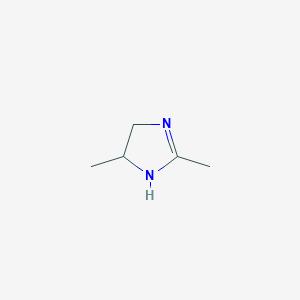
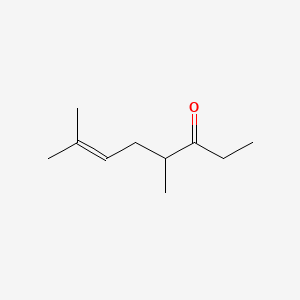
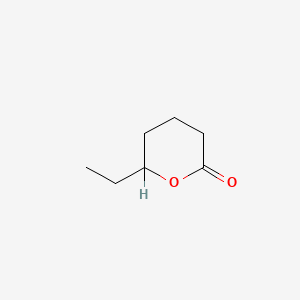

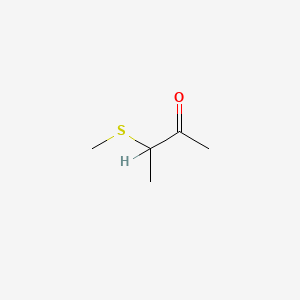
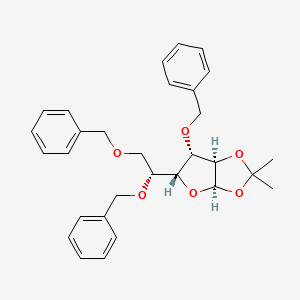
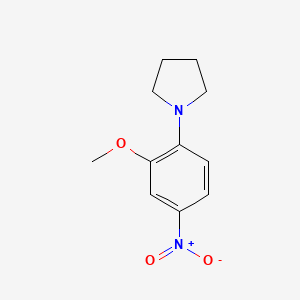
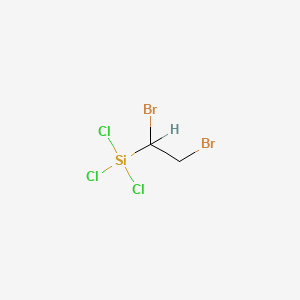
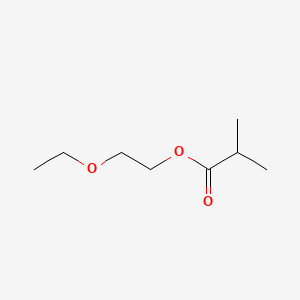
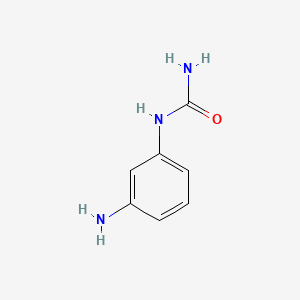
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)
